N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a thioxo-pyrimidinecarboxamide core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include other pyrimidine derivatives with different substituents on the aromatic rings or variations in the thioxo group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(28)22-11)12-4-9-15(26-2)16(10-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
InChI Key |
NDCVGZHLLGWUIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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